molecular formula C20H24BrN3O B5025239 2-(4-bromophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone

2-(4-bromophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B5025239
M. Wt: 402.3 g/mol
InChI Key: BCRKWGHGOSJYJB-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a quinazoline group. They are known for their wide range of biological activities and are used in medicinal chemistry for drug design .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core, a bromophenyl group, and a diethylaminoethyl group. The presence of these functional groups could influence the compound’s reactivity and biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromophenyl group could increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Quinazolinones have been found to have a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and evaluated in more advanced preclinical and clinical studies .

Properties

IUPAC Name

2-(4-bromophenyl)-3-[2-(diethylamino)ethyl]-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O/c1-3-23(4-2)13-14-24-19(15-9-11-16(21)12-10-15)22-18-8-6-5-7-17(18)20(24)25/h5-12,19,22H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRKWGHGOSJYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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